5-Methylbenzo[d]isothiazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,2-benzothiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZRCQJUEQSJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147299 | |
| Record name | 1,2-Benzisothiazol-3-amine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105734-78-9 | |
| Record name | 1,2-Benzisothiazol-3-amine, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105734789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzisothiazol-3-amine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 5 Methylbenzo D Isothiazol 3 Amine
Nucleophilic Reactivity and Substitution Patterns
The primary amine group in 5-Methylbenzo[d]isothiazol-3-amine imparts significant nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, leading to a variety of substitution reactions.
Similar to other primary amines, this compound can react with alkyl halides in nucleophilic substitution reactions. savemyexams.commsu.edu The reaction proceeds via an SN2 mechanism with primary alkyl halides, where the amine acts as the nucleophile, displacing the halide ion. chemguide.co.uk This initial reaction forms a secondary amine, which is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. savemyexams.commsu.edu To favor the formation of the primary amine product, a large excess of ammonia (B1221849) or the primary amine is often used. savemyexams.comchemguide.co.uk
The nucleophilicity of the amine is a key factor in these reactions. Nitrogen is generally more nucleophilic than oxygen, which is why amines can react with alkyl halides while water typically does not under similar conditions. msu.edu The Gabriel synthesis offers an alternative route to primary amines that avoids over-alkylation by using the phthalimide (B116566) anion as a nitrogen nucleophile. libretexts.org
Electrophilic Reactions and Functionalization at the Amine Moiety
The amine group of this compound can also undergo reactions with various electrophiles. These reactions are fundamental to the derivatization of this compound. For instance, reaction with benzenesulfonyl chloride, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. msu.edu
Furthermore, the isothiazole (B42339) ring itself can be subject to electrophilic attack, although the reactivity is influenced by the substituents present. N-alkylation of simple isothiazoles can be achieved with reagents like alkyl halides, dimethyl sulfate (B86663), and diazomethane. thieme-connect.de However, the presence of other functional groups, such as hydroxyl groups, can lead to competing O- and N-alkylation. thieme-connect.de
Formation of Imine Derivatives and Schiff Bases
A significant aspect of the reactivity of this compound is its ability to form imines, also known as Schiff bases.
Condensation Reactions with Carbonyl Compounds
Imines are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone, often in the presence of an acid catalyst. redalyc.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. redalyc.org The resulting C=N double bond is characteristic of imines. These reactions are versatile and can be used to prepare a wide array of imine derivatives from this compound.
Recent research has focused on the synthesis of various thiazol-2(3H)-imine derivatives through one-pot procedures involving the reaction of α-active methylene (B1212753) ketones with primary amines. ekb.egresearchgate.net
Cycloaddition Reactions of Imine Intermediates
Imine intermediates are valuable in organic synthesis, including in cycloaddition reactions. The van Leusen imidazole (B134444) synthesis, for example, utilizes imines in the formation of imidazole rings. nih.gov While this reaction is well-established for acyclic imines, its application to cyclic imines, particularly enolizable ones, has been more limited. nih.gov The generation of cyclic imines from their corresponding amines can be achieved through methods such as the in situ oxidation of lithium amides with ketones. nih.gov
Metal Complexation and Coordination Chemistry of this compound Derivatives
The nitrogen and sulfur atoms within the benzo[d]isothiazole scaffold, as well as the nitrogen of the amine group and its imine derivatives, can act as coordination sites for metal ions. This has led to the development of a rich coordination chemistry for this class of compounds.
Schiff bases derived from 2-aminobenzothiazole (B30445) and its derivatives have been extensively used as ligands for the synthesis of metal complexes. orientjchem.orgresearchgate.net These ligands can coordinate to a variety of transition metals, including Cu(II), Ni(II), Co(II), Zn(II), and others. researchgate.net The resulting complexes often exhibit interesting geometries, such as octahedral or tetrahedral, and can possess unique spectroscopic and magnetic properties. orientjchem.orgresearchgate.net
For instance, metal complexes of Schiff bases derived from 6-chloro-1,3-benzothiazol-2-amine have been synthesized and characterized. orientjchem.org These complexes, with a 1:2 metal-to-ligand ratio, were found to be non-electrolytic and exhibited octahedral or tetrahedral geometries depending on the metal ion. orientjchem.org
C-H Bond Functionalization of Benzo[d]isothiazole Systems
Direct C-H bond functionalization has emerged as a powerful and efficient strategy for the synthesis and modification of heterocyclic compounds, including benzo[d]isothiazoles. nih.govarkat-usa.org This approach avoids the need for pre-functionalized starting materials, making it an atom-economical and environmentally friendly method.
Recent advances have demonstrated the use of transition metal catalysis, such as rhodium and palladium, for the C-H functionalization of benzothiazole (B30560) and related systems. arkat-usa.orgrsc.org For example, rhodium-catalyzed oxidative annulation of benzimidates has been employed for the assembly of various benzo[d]isothiazoles. arkat-usa.org Palladium-catalyzed direct arylation of benzothiazole with iodoarenes has also been reported. rsc.org Furthermore, palladium/copper co-catalyzed C-H bond functionalization has been utilized for the synthesis of benzobisthiazole derivatives. nih.gov These methods allow for the introduction of various functional groups onto the benzothiazole core, expanding the chemical space of these important heterocycles.
Derivatization for Analytical and Research Purposes
For analytical and research applications, derivatization is a crucial strategy to enhance the detectability and chromatographic properties of this compound. The primary amino group on the molecule is the principal site for these chemical modifications. Derivatization chemically alters the compound, often by attaching a chromophore or fluorophore, to produce a new molecule with properties more suitable for specific analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detection. researchgate.net This process can lead to improved chromatographic separation, increased ionization efficiency for mass spectrometry, and significantly enhanced detection sensitivity. nih.gov
Common derivatization strategies applicable to the primary amine of this compound include reactions with sulfonyl chlorides, carbonyl chlorides, and other specialized reagents. researchgate.netthermofisher.com These reactions are typically performed pre-column, before the sample is introduced into the analytical instrument. researchgate.netthermofisher.com The choice of derivatizing agent depends on the analytical goal, such as achieving higher sensitivity or better separation from other components in a sample matrix. nih.gov
Several reagents are widely used for the derivatization of primary amines and are suitable for modifying this compound for enhanced analysis. nih.govthermofisher.com
Key Derivatizing Agents and Their Applications:
Dansyl Chloride (DNS-Cl): 1-Dimethylaminonaphthalene-5-sulfonyl chloride, commonly known as Dansyl-Cl, reacts with primary amines under slightly alkaline conditions. researchgate.net This reaction yields a highly fluorescent derivative, which allows for sensitive detection in HPLC analysis. Dansyl-Cl is considered a versatile derivatization agent because its products exhibit both strong fluorescence and high ionization efficiency, making them suitable for LC-MS/MS analysis as well. nih.gov
9-Fluorenylmethyl Chloroformate (Fmoc-Cl): This reagent is used for pre-column derivatization of primary and secondary amines. The reaction with Fmoc-Cl is rapid, typically occurring in a buffered solution, and produces a stable, fluorescent derivative. researchgate.net This makes it a valuable tool for enhancing the detection of amine-containing compounds in various analytical settings. nih.gov
o-Phthalaldehyde (OPA): OPA is a classic derivatizing agent that reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. researchgate.netnih.gov This method is known for its speed and specificity for primary amines, making it a common choice for automated pre-column derivatization systems. thermofisher.com
4-Chloro-7-nitrobenzofurazan (NBD-Cl): NBD-Cl is another effective reagent for derivatizing primary amines to yield fluorescent products. The resulting derivatives can be analyzed using HPLC with fluorescence detection, offering a sensitive method for quantification. mdpi.com
The following table summarizes potential derivatization strategies for this compound, based on established methods for primary amines.
Interactive Data Table: Derivatization Strategies for Analytical Purposes
| Derivatizing Agent | Abbreviation | Functional Group Targeted | Resulting Derivative | Key Analytical Enhancement | Typical Detection Method |
| 1-Dimethylaminonaphthalene-5-sulfonyl chloride | Dansyl-Cl | Primary Amine | Dansyl-amine | High Fluorescence, High Ionization Efficiency | HPLC-FLD, LC-MS/MS |
| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Primary Amine | Fmoc-amine | Stable and Fluorescent | HPLC-FLD |
| o-Phthalaldehyde | OPA | Primary Amine (with thiol) | Isoindole derivative | High Fluorescence | HPLC-FLD |
| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Primary Amine | NBD-amine | High Fluorescence | HPLC-FLD |
These derivatization techniques are instrumental in research settings, enabling the precise quantification of this compound and its metabolites in complex biological or environmental samples. By converting the analyte into a more easily detectable form, researchers can achieve the low limits of detection required for trace-level analysis.
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Methylbenzo D Isothiazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone technique for the detailed structural elucidation of 5-Methylbenzo[d]isothiazol-3-amine in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the connectivity and spatial relationships of atoms within the molecule can be determined with high precision.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, in a study using DMSO-d₆ as the solvent, the methyl protons typically appear as a singlet around 2.35 ppm. rsc.org The aromatic protons resonate in the downfield region, generally between 7.0 and 8.5 ppm, with their specific shifts and coupling patterns providing information about their positions on the benzene (B151609) ring.
The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. The carbon of the methyl group typically resonates at a high field, around 21.1 ppm in DMSO-d₆. rsc.org The aromatic and heterocyclic ring carbons appear at lower fields. The quaternary carbon atom to which the methyl group is attached, and the other carbon atoms of the benzo[d]isothiazole ring system, can be assigned based on their chemical shifts and by correlation with the ¹H NMR data through 2D NMR experiments. nih.govresearchgate.net A complete assignment of both ¹H and ¹³C NMR spectra is crucial for confirming the molecular structure. nih.govresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and Related Derivatives.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl Protons | ~2.35 (s) | ~21.1 |
| Aromatic Protons | ~7.0 - 8.5 (m) | Not Applicable |
| Aromatic/Heterocyclic Carbons | Not Applicable | ~113 - 160 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from representative literature values. rsc.org
Two-dimensional NMR techniques are indispensable for the definitive assignment of the complex ¹H and ¹³C NMR spectra of this compound. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. This is particularly useful for assigning the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying the connectivity between different parts of the molecule, such as the attachment of the methyl group and the amine group to the benzisothiazole core, and for assigning quaternary carbons.
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While less common due to its low sensitivity, the INADEQUATE experiment can provide direct carbon-carbon (¹³C-¹³C) connectivity information, offering the ultimate confirmation of the carbon skeleton. nih.govresearchgate.net
The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous structural elucidation of this compound. nih.govresearchgate.nethud.ac.uk
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding within the this compound molecule. These two techniques are complementary, as the selection rules for vibrational transitions differ. ksu.edu.saspectroscopyonline.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. uni-siegen.de For a vibration to be IR active, there must be a change in the dipole moment of the molecule during the vibration. ksu.edu.sa The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the heterocyclic and aromatic rings, and various bending vibrations. mdpi.com
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. uni-siegen.de A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule. ksu.edu.sa Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com Therefore, it can provide complementary information to IR spectroscopy, for instance, regarding the C-C bonds within the benzene ring and the S-N bond of the isothiazole (B42339) ring. oatext.com
Table 2: Expected Vibrational Frequencies for this compound.
| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) | Technique(s) |
|---|---|---|
| N-H Stretch (Amine) | 3500 - 3300 | IR |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | IR, Raman |
| C=C/C=N Ring Stretch | 1650 - 1450 | IR, Raman |
| N-H Bend (Amine) | 1650 - 1580 | IR |
| C-H Bend | 1475 - 1300 | IR, Raman |
| C-N Stretch | 1350 - 1000 | IR |
| C-S Stretch | 800 - 600 | IR, Raman |
Note: These are general ranges and the exact peak positions can be influenced by the specific molecular structure and intermolecular interactions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.govuni-saarland.de
Upon ionization, typically through electron ionization (EI), the molecule forms a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the molecular formula. rsc.org
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would include the loss of small neutral molecules or radicals. Aliphatic amines often undergo α-cleavage, which in this case could involve the bonds adjacent to the amine group. libretexts.orglibretexts.org The fragmentation pattern can help to confirm the presence of the methyl group and the amine substituent, as well as the integrity of the benzoisothiazole ring system. aip.org
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be accurately determined. mdpi.comacs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. tanta.edu.eg In this compound, the presence of the conjugated aromatic and heterocyclic system gives rise to characteristic π → π* transitions. libretexts.org The lone pair of electrons on the nitrogen and sulfur atoms can also participate in n → π* transitions. uzh.ch
The UV-Vis spectrum, which is a plot of absorbance versus wavelength, will show one or more absorption maxima (λ_max). The position and intensity (molar absorptivity, ε) of these bands are characteristic of the chromophore. upi.edu The specific λ_max values can be influenced by the solvent and the substituents on the aromatic ring. This technique is useful for confirming the presence of the conjugated system and can be used for quantitative analysis. upi.edu
Computational and Theoretical Investigations of 5 Methylbenzo D Isothiazol 3 Amine and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and geometry of molecules. DFT methods, such as the widely used B3LYP functional, allow for the optimization of molecular geometries to find the most stable conformation (the ground state). researchgate.net This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. For benzothiazole (B30560) derivatives, studies have shown that the calculated geometrical parameters are often in good agreement with experimental data from X-ray crystallography. nih.gov Such calculations confirm the planarity of heterocyclic rings and the orientation of various substituent groups. researchgate.netnih.gov The optimized molecular structure provides a foundation for further computational analysis, including the study of molecular orbitals and spectroscopic properties. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Gap
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for gauging a molecule's kinetic stability and chemical reactivity. scirp.org
A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap indicates that a molecule is more reactive and less stable. scirp.org This gap is also related to the molecule's polarizability; molecules with smaller gaps are more easily polarized. scirp.org For benzothiazole derivatives, the introduction of different substituent groups can tune the electronic structure and modulate the HOMO-LUMO gap. rsc.org DFT calculations are routinely used to determine these orbital energies and predict how structural modifications will influence the molecule's electronic behavior and reactivity. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzothiazole (BTH) | -0.2541 | -0.0028 | 0.2513 |
| 2-Amino-benzothiazole (2-NH2_BTH) | -0.2227 | -0.0022 | 0.2205 |
| 2-Methylthio-benzothiazole (2-SCH3_BTH) | -0.2312 | -0.0782 | 0.1530 |
Note: Data is illustrative and derived from a theoretical study on benzothiazole derivatives for comparative purposes. scirp.org
Thermodynamic Parameter Prediction
DFT calculations can also be employed to predict the thermodynamic properties of molecules. Parameters such as the enthalpy of formation, heat of combustion, and potential energy can be calculated, providing insights into the stability and energy content of compounds. mdpi.com For instance, studies on energetic materials like benzofuroxan (B160326) derivatives have used quantum-chemical methods to compare their thermodynamic parameters with known compounds, assessing their potential as high-energy materials. mdpi.com The analysis of thermodynamic parameters for benzothiazole derivatives has indicated that their formation reactions are often exothermic and spontaneous. scirp.org These predictions are valuable for understanding the feasibility of synthetic routes and the thermal stability of the target molecules.
Quantum Chemical Simulations for Reactivity and Interaction Studies
Quantum chemical simulations are instrumental in elucidating complex reaction mechanisms and predicting molecular reactivity. These simulations can map out entire reaction pathways, identifying transition states, intermediates, and the associated energy barriers. nih.gov For example, a combined experimental and theoretical study on the reaction of a thiaselenole with benzothiazole-2-thiol used quantum chemical calculations to understand a multi-channel interaction, revealing the formation of a key seleniranium cation intermediate and explaining the regioselective synthesis of the products. nih.gov Furthermore, quantum-chemical parameters can be correlated with biological activity. In studies of novel thiazole (B1198619) analogues, ab initio models have been used to investigate structure-antibacterial activity relationships, linking molecular properties to observed biological effects. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. nih.gov In the context of drug design and materials science, MD simulations are used to study the stability of a ligand within a protein's binding site, analyze its conformational flexibility, and validate results from molecular docking. nih.govbiointerfaceresearch.com For thiazole and chalcone-thiazole hybrid derivatives, MD simulations have been used to confirm the stable binding of potential inhibitors to target enzymes like DNA gyrase. nih.gov Key analyses performed during MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein-ligand complex.
Root Mean Square Fluctuation (RMSF): To identify flexible regions within the protein.
Radius of Gyration (RoG): To evaluate the compactness of the system.
Hydrogen Bond Analysis: To monitor the specific interactions that stabilize the complex. nih.gov
These simulations offer atomic-level insights into biomolecular interactions that are crucial for developing new therapeutic agents. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By partitioning the crystal space, it provides a graphical representation of how molecules interact with their neighbors. The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm (normalized contact distance), where red spots indicate close contacts (shorter than van der Waals radii), blue regions represent longer contacts, and white areas denote contacts at the van der Waals separation distance. mdpi.com
| Interaction Type | Compound A (%) | Compound B (%) | Compound C (%) |
|---|---|---|---|
| H···H | 47.9 | 51.8 | 47.0 |
| C···H/H···C | 25.6 | 16.6 | 8.0 |
| N···H/H···N | 10.1 | - | - |
| S···H/H···S | 7.1 | 8.8 | 7.6 |
| O···H/H···O | 2.1 | 12.4 | 16.9 |
Note: Data compiled from Hirshfeld analyses of different benzothiazole derivatives to illustrate typical interaction contributions. nih.goviucr.orgresearchgate.net
In silico Prediction of Biological Activity (e.g., PASS) and Mechanistic Insights
In silico methods are increasingly used in the early stages of drug discovery to predict the biological activity of novel compounds and to gain insights into their mechanisms of action. Software like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of biological activities based on a molecule's structure. Beyond specific programs like PASS, a variety of computational tools are used for target prediction and structure-activity relationship (SAR) studies. mdpi.com For libraries of benzothiazole derivatives, computational analyses have been performed to identify potential molecular targets responsible for observed antiproliferative effects in cancer cells. mdpi.com These target prediction analyses can suggest interactions with specific enzymes or receptors, such as cannabinoid receptors or proteases, providing a hypothesis for the compound's mechanism of action that can be tested experimentally. mdpi.com Molecular docking studies further refine these predictions by modeling the binding affinity and interaction patterns of the compounds with their predicted biological targets. jchr.org This computational screening process helps prioritize promising lead compounds for further synthesis and biological evaluation. mdpi.comjchr.org
Biological Activity Profiling and Mechanistic Exploration of 5 Methylbenzo D Isothiazol 3 Amine Derivatives
Investigations into Antiproliferative and Cytotoxic Potential
Derivatives of benzo[d]isothiazole have been a subject of interest for their potential as antineoplastic agents. Researchers have synthesized and evaluated various series of these compounds for their activity against a range of cancer cell lines.
Screening against Hematological and Solid Tumor Cell Lines
In the exploration of benzo[d]isothiazole derivatives as potential anticancer agents, a series of benzo[d]isothiazole hydrazones were synthesized and tested for their antiproliferative activity. ddg-pharmfac.net While a number of these compounds were found to be inactive against viruses, they exhibited cytotoxicity at micromolar concentrations against human CD4+ lymphocytes (MT-4 cells), which were utilized for HIV-1 growth. ddg-pharmfac.net This observation led to further testing against various leukemia and solid tumor cell lines, as well as "normal" cell lines. ddg-pharmfac.net
Among the tested compounds, certain derivatives showed significant activity. For instance, some benzo[d]isothiazole hydrazones proved to be cytotoxic for MT-4 cells and were subsequently evaluated for antiproliferative activity against several leukemia and solid tumor cell lines. ddg-pharmfac.net Notably, some compounds were found to be 6- to 32-fold more potent than 6-mercaptopurine (B1684380) (6-MP) against skin melanoma and lung squamous carcinoma. ddg-pharmfac.net They also showed potency equal to 6-MP against breast adenocarcinoma, hepatocellular carcinoma, and prostate carcinoma. ddg-pharmfac.net
The structure of these derivatives plays a crucial role in their activity. For example, 2-hydroxy substituted derivatives were among the most active compounds, with their cytotoxicity decreasing in the order of 2h > 5h > 3h > 2r > 2m > 2n. ddg-pharmfac.net The substitution of the hydroxyl group with fluorine resulted in compounds that were either marginally active or inactive. ddg-pharmfac.net Interestingly, while some 2,4-dinitro derivatives showed slight activity, others were surprisingly non-cytotoxic. ddg-pharmfac.net Some compounds demonstrated selective cytotoxicity against leukemia cell lines while being non-cytotoxic to solid tumor and normal cells. ddg-pharmfac.net
Table 1: Antiproliferative Activity of Selected Benzo[d]isothiazole Hydrazone Derivatives
| Compound | Cell Line | Activity Compared to 6-MP |
|---|---|---|
| Benzo[d]isothiazole Hydrazone | Skin Melanoma | 6- to 32-fold more potent |
| Benzo[d]isothiazole Hydrazone | Lung Squamous Carcinoma | 6- to 32-fold more potent |
| Benzo[d]isothiazole Hydrazone | Breast Adenocarcinoma | Equally as potent |
| Benzo[d]isothiazole Hydrazone | Hepatocellular Carcinoma | Equally as potent |
| Benzo[d]isothiazole Hydrazone | Prostate Carcinoma | Equally as potent |
Evaluation of Activity against Specific Viral Targets (e.g., HIV-1)
The antiviral potential of isothiazole (B42339) derivatives has been explored, with some compounds showing efficacy against HIV-1 and HIV-2. nih.gov Specifically, 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulfanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate were found to be effective against both HIV-1 (IIIB) and HIV-2 (ROD). nih.gov Further research into benzisothiazolone derivatives has identified them as a new class of multifunctional HIV-1 reverse transcriptase (RT) inhibitors. mdpi.comresearchgate.net
A high-throughput screening of 65,239 compounds identified 41 compounds with 50% inhibitory concentration (IC50) values less than 1.0 µM for RT RNase H activity. mdpi.comresearchgate.net Among these, two compounds sharing a benzisothiazolone pharmacophore, 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one and ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate, demonstrated robust antiviral activity with 50% effective concentrations of 1.68 ± 0.94 µM and 2.68 ± 0.54 µM, respectively, without cellular toxicity. mdpi.comresearchgate.net
A limited structure-activity relationship analysis identified two more benzisothiazolone analogs, 2-methylbenzo[d]isothiazol-3(2H)-one and N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide, that also inhibited RT RNase H activity and virus replication. mdpi.comresearchgate.net Some of these compounds also inhibited the DNA polymerase activity of RT. mdpi.comresearchgate.net In another study, a hybrid methyl derivative of benzo[d]isothiazole showed an EC50 value greater than 5 µM against HIV-1. nih.gov
Table 2: Anti-HIV-1 Activity of Selected Benzisothiazolone Derivatives
| Compound | Target | IC50/EC50 |
|---|---|---|
| 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one | HIV-1 RT RNase H | EC50: 1.68 ± 0.94 µM |
| ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | HIV-1 RT RNase H | EC50: 2.68 ± 0.54 µM |
| Hybrid methyl derivative of benzo[d]isothiazole | HIV-1 | EC50 > 5 µM nih.gov |
Assessment of Antimicrobial Efficacy
The antimicrobial properties of 5-Methylbenzo[d]isothiazol-3-amine derivatives have been investigated against a variety of bacterial and fungal strains.
Antibacterial Spectrum Analysis
Several studies have highlighted the antibacterial potential of benzo[d]isothiazole derivatives. A series of 5-{[(1H-benzo[d]imidazol-2'-yl)thio]methyl}-3-arylisothiazoles were synthesized and screened for their antimicrobial activity. researchgate.net Two compounds from this series demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
In another study, 2-amino-benzo[d]isothiazol-3-one and its arylideneamino derivatives were evaluated for their in vitro antimicrobial activity. researchgate.net These compounds showed good antibacterial properties against Bacillus subtilis, streptococci, enterococci, and staphylococci, including penicillin-resistant clinical isolates. researchgate.net Several of these compounds exhibited excellent inhibitory properties against Streptococcus pyogenes and good activity against the Gram-negative Haemophilus influenzae. researchgate.net The parent compound, 2-amino-benzo[d]isothiazol-3-one, was the most effective, with minimum inhibitory concentration (MIC) values ranging from 0.07 to 6 µg/ml. researchgate.net
Furthermore, a series of 3-methylbenzo[d]thiazol-methylquinolinium derivatives were synthesized and showed strong antibacterial activities against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.org One derivative with a 4-fluorophenyl group exhibited superior antibacterial activity, with MICs against drug-resistant strains lower than those of methicillin (B1676495) and vancomycin (B549263). semanticscholar.org
Table 3: Antibacterial Activity of Selected Benzo[d]isothiazole Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity/MIC |
|---|---|---|
| 5-{[(1H-benzo[d]imidazol-2'-yl)thio]methyl}-3-arylisothiazoles | Gram-positive and Gram-negative bacteria | Significant activity researchgate.net |
| 2-amino-benzo[d]isothiazol-3-one | Various bacteria | MIC: 0.07 to 6 µg/ml researchgate.net |
| 3-methylbenzo[d]thiazol-methylquinolinium derivative (with 4-fluorophenyl group) | MRSA and other resistant strains | Lower MICs than methicillin and vancomycin semanticscholar.org |
Antifungal and Antituberculosis Studies
The antifungal and antituberculosis activities of benzo[d]isothiazole derivatives have also been a focus of research. In the study of 5-{[(1H-benzo[d]imidazol-2'-yl)thio]methyl}-3-arylisothiazoles, some compounds showed better activities against fungi than others. researchgate.net Additionally, 2-amino-benzo[d]isothiazol-3-one and its derivatives were found to inhibit Saccharomyces cerevisiae at concentrations of 3-6 µg/ml. researchgate.net
Regarding antituberculosis activity, certain novel derivatives of 1,3,5-triazine (B166579) exhibited MIC values of 12.5 µg/ml against mycobacteria. researchgate.net Another study on imidazo[2,1-b]thiazole (B1210989) derivatives bearing a hydrazone moiety identified a 5-nitro-2-furfurylidene derivative with the highest antituberculosis activity, showing an IC50 of 6.16 µg/mL and an IC90 of 14.390 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov
Table 4: Antifungal and Antituberculosis Activity of Selected Derivatives
| Compound/Derivative | Target Organism | Activity/MIC/IC50 |
|---|---|---|
| 5-{[(1H-benzo[d]imidazol-2'-yl)thio]methyl}-3-arylisothiazoles | Fungi | Better activity for some compounds researchgate.net |
| 2-amino-benzo[d]isothiazol-3-one derivatives | Saccharomyces cerevisiae | Inhibition at 3-6 µg/ml researchgate.net |
| 1,3,5-triazine derivatives | Mycobacteria | MIC: 12.5 µg/ml researchgate.net |
| 5-nitro-2-furfurylidene derivative of imidazo[2,1-b]thiazole | Mycobacterium tuberculosis H37Rv | IC50: 6.16 µg/mL nih.gov |
Research on Anti-inflammatory and Antidegenerative Properties
The anti-inflammatory potential of benzothiazole (B30560) derivatives has been explored in several studies. A series of new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and investigated for their in vivo anti-inflammatory and analgesic activities. nih.gov Molecular docking studies showed excellent binding interaction of these compounds with cyclooxygenase (COX) receptors. nih.gov Certain compounds significantly inhibited carrageenan-induced rat paw edema and demonstrated notable analgesic effects. nih.gov
In another study, new benzo[d]thiazol-2-amine derivatives were designed and synthesized as potent analgesic and anti-inflammatory agents. rjpbr.com Molecular docking was performed with COX-1 and COX-2 enzymes, and in vitro evaluation of the enzyme inhibitory activities was conducted. rjpbr.com Some of the synthesized compounds exhibited significant COX-1 and COX-2 enzyme inhibitory action with IC50 values of 5.0 and 10 µM, respectively. rjpbr.com The hot plate method and carrageenan-induced rat paw edema model were used to confirm their analgesic and anti-inflammatory activities. rjpbr.com
Furthermore, a series of 1,2-benzothiazine derivatives were evaluated for their ability to inhibit COX-1 and COX-2 activity. nih.gov Some of these compounds showed greater selectivity for COX-2 than the reference drug meloxicam (B1676189), along with lower cytotoxicity. nih.gov These findings suggest that benzothiazole and related heterocyclic structures are promising scaffolds for the development of new anti-inflammatory agents. pcbiochemres.com
Table 5: Anti-inflammatory Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Target/Assay | Activity/IC50 |
|---|---|---|
| Benzo[d]thiazol-2-amine derivatives | COX-1 and COX-2 | IC50: 5.0 and 10 µM, respectively rjpbr.com |
| 1,2-benzothiazine derivatives | COX-1 and COX-2 | Greater selectivity for COX-2 than meloxicam nih.gov |
Modulation of Inflammatory Mediators (e.g., NO, PGE2, COX-2)
While direct studies on this compound derivatives' effects on nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cyclooxygenase-2 (COX-2) are limited, research on the broader classes of benzothiazole and thiazole (B1198619) derivatives provides insights into their potential anti-inflammatory activities.
A series of novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties have been synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. Several of these compounds demonstrated significant inhibition of carrageenan-induced rat paw edema, with some derivatives showing efficacy comparable to the standard drug celecoxib (B62257) nih.gov. In vitro cyclooxygenase inhibitory assays revealed that the most active compounds were potent inhibitors of COX-1 and COX-2 isozymes nih.gov.
Furthermore, a study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that most of these compounds effectively inhibited the production of pro-inflammatory cytokines, including NO, in lipopolysaccharide (LPS)-induced RAW264.7 cells. One compound, in particular, exhibited the most potent anti-inflammatory activity among those tested and was found to be nontoxic in cytotoxicity assays rsc.org.
Another area of research has focused on thiazole and thiazolidinone derivatives as inhibitors of both COX and lipoxygenase (LOX) enzymes. For instance, 5,6-diarylimidazo[2,1-b]thiazole derivatives have been identified as potent, orally active, and selective inhibitors of the COX-2 enzyme nih.gov. Similarly, 4-substituted thiazole analogues of indomethacin (B1671933) have been shown to be selective inhibitors of COX-2, with some exhibiting IC50 values in the nanomolar range nih.gov.
While these findings are promising, it is important to note that they pertain to related heterocyclic compounds. Further research is needed to specifically elucidate the activity of this compound derivatives in modulating these key inflammatory mediators.
Impact on Cartilage Degradation Pathways
Currently, there is a lack of specific research data on the impact of this compound derivatives on cartilage degradation pathways. The degradation of the cartilage extracellular matrix is a key feature of osteoarthritis, primarily driven by matrix-degrading proteases such as matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS) mdpi.com. While various natural and synthetic compounds are being investigated for their potential to inhibit these enzymes and protect cartilage, the role of this compound derivatives in this context remains to be explored.
Exploration of Neuromodulatory and Local Anesthetic Activities
The neuromodulatory and local anesthetic potential of benzo[d]isothiazole derivatives has been an area of active investigation, with a focus on their interactions with key components of the nervous system.
Derivatives of 3-amino-benzo-[d]-isothiazole, a closely related structural analog of this compound, have been studied for their local anesthetic activity. The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels (VGSCs), which prevents the generation and conduction of nerve impulses researchgate.netbohrium.com.
In one study, a series of 18 alkylaminoacyl derivatives of 3-amino-benzo-[d]-isothiazole were selected based on computational predictions of their biological activity. Their local anesthetic action was then assessed in vitro on an isolated frog peroneal nerve preparation by measuring the reduction in the amplitude of the evoked compound action potential (CAP) researchgate.netnih.gov. The results categorized the compounds into three groups: those with activity similar to lidocaine, those with lower activity, and those that produced a complete and irreversible block of the CAP researchgate.netnih.gov. Quantitative structure-activity relationship (QSAR) studies indicated that polarizability, polarity, and the presence of five-membered rings positively influenced local anesthetic activity researchgate.netnih.gov.
The broader class of benzothiazolamines, which includes compounds like riluzole (B1680632) and lubeluzole, are known blockers of VGSCs. Riluzole's inhibition of these channels is voltage-dependent, showing a preference for the inactivated state of the channel nih.gov. Patch-clamp experiments suggest that the binding site for these drugs may overlap with the local anesthetic receptor within the ion-conducting pathway of the channel nih.gov.
| Compound Group | Activity Compared to Lidocaine | Effect on Compound Action Potential (CAP) |
|---|---|---|
| Group A | Similar | Reversible reduction |
| Group B | Lower | Reversible reduction |
| Group C | - | Complete and irreversible block |
While there is no specific information available on the modulation of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) by this compound derivatives, research into related thiazole-containing compounds has shown activity at other metabotropic glutamate receptors. For instance, a novel series of phenoxymethyl-dihydrothiazolopyridone derivatives have been identified as selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor nih.govbohrium.com. These compounds were found to potentiate receptor responses in recombinant systems and showed potential antipsychotic activity in preclinical animal models nih.govbohrium.com. This suggests that the thiazole scaffold may be a valuable template for the design of modulators for various mGlu receptors, though further investigation is required to determine any potential activity at mGlu4.
Enzyme Inhibition Studies
The inhibitory activity of this compound derivatives against specific enzymes represents a significant area of their biological profiling.
A series of benzoisothiazolone derivatives, which are structurally related to this compound, have been identified as potent and selective inhibitors of phosphomannose isomerase (PMI). PMI is an enzyme that interconverts mannose-6-phosphate (B13060355) and fructose-6-phosphate. Inhibition of PMI is a potential therapeutic strategy for Congenital Disorder of Glycosylation type Ia (CDG-Ia), a genetic disorder caused by deficient activity of the enzyme phosphomannomutase 2 (PMM2). By inhibiting PMI, it is hypothesized that mannose-6-phosphate levels can be increased, thereby driving the N-glycosylation pathway that is compromised in CDG-Ia.
High-throughput screening and subsequent chemical optimization led to the discovery of a novel class of benzoisothiazolones that are potent PMI inhibitors with little to no inhibition of PMM2. Structure-activity relationship (SAR) studies were conducted to determine the critical structural requirements for activity. The most promising compounds were also profiled for their bioavailability parameters, including metabolic and plasma stability, and permeability. The pharmacokinetic profile of a representative compound from this series demonstrated its potential for in vivo efficacy when administered orally in disease models.
Monoacylglycerol Lipase (B570770) (MGL) Inhibition Mechanisms
Derivatives of the benzisothiazolinone scaffold have been identified as potent, irreversible inhibitors of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) mdpi.com. The inhibitory mechanism of these compounds is distinct from the more common covalent modification of the catalytic serine residue.
Research has shown that N-substituted benzisothiazolinone derivatives engage with cysteine residues within the MGL enzyme. Specifically, a derivative referred to as E2 was found to form a reducible disulfide bond with Cys201, a cysteine residue in the vicinity of the catalytic site, while not interacting with Cys242 mdpi.com. This covalent modification leads to the inactivation of the enzyme. The reversibility of this inhibition upon the addition of reducing agents like dithiothreitol (B142953) (DTT) confirms the formation of a disulfide bridge as the mechanism of action nih.gov.
The potency of these inhibitors is significant, with some derivatives exhibiting IC₅₀ values in the nanomolar range. For instance, the replacement of an isothiazolinone moiety with a benzisothiazolinone group has been shown to yield a potent inhibitor nih.gov. Structure-activity relationship studies have highlighted that lipophilic and larger N-substituents can enhance the inhibitory potency nih.gov.
Below is a table summarizing the inhibitory activity of selected benzisothiazolinone derivatives against MGL.
| Compound | Target Species | IC₅₀ (nM) | Inhibition Mechanism |
| N-octylbenzisothiazolinone (E1) | Rat MGL | 20 | Irreversible, likely disulfide bond formation |
| Octhilinone | Rat MGL | 88 | Partially reversible, cysteine-based mechanism |
| E2 (N-substituted benzisothiazolinone) | Human MGL | Potent | Irreversible, forms a reducible disulfide bond with Cys201 |
Investigations into Other Biological Targets and Pathways
Beyond their effects on MGL, derivatives of this compound have been investigated for their potential to modulate other significant biological targets, including transporters involved in glucose homeostasis and their efficacy against various protozoan parasites.
The sodium-glucose co-transporter 2 (SGLT2), located in the proximal tubule of the kidney, is a critical protein for glucose reabsorption and a major target for the treatment of type 2 diabetes nih.gov. A series of benzisothiazole-β-D-glucopyranoside derivatives have been synthesized and evaluated as inhibitors of human SGLT2 nih.gov.
These compounds are C-linked heterocyclic glucosides, a structural feature designed to confer resistance to hydrolysis by O-glucosidases, thereby improving oral bioavailability compared to the natural product phlorizin, a non-selective O-glucoside inhibitor of SGLT1 and SGLT2 nih.gov. The synthesis of these benzisothiazole derivatives involved a palladium-catalyzed cross-coupling reaction.
In vitro evaluation using cell-based functional transporter assays demonstrated that these compounds can potently inhibit SGLT2. The structure-activity relationship studies revealed that substitutions on the benzisothiazole ring significantly influence the inhibitory activity nih.gov.
The table below presents the inhibitory potency of a key benzisothiazole-C-glucoside derivative against human SGLT2.
| Compound | Target | IC₅₀ (nM) | Selectivity |
| Benzisothiazole-C-glucoside 16d | Human SGLT2 | 10 | Inactive against SGLT1 at tested concentrations |
The benzothiazole scaffold has been the subject of extensive investigation for its potential as a source of new antiprotozoal agents, with a significant focus on antimalarial activity. A systematic review of the literature has identified numerous benzothiazole analogs with potent in vitro activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria researchgate.net.
The mechanism of antimalarial action for benzothiazole derivatives is thought to involve the chelation of iron, which is essential for parasite growth and proliferation. Some derivatives have been shown to interact with free heme and inhibit its polymerization into hemozoin, a crucial detoxification process for the parasite iaea.org. Structure-activity relationship studies indicate that the substitution pattern on the benzothiazole ring system is a key determinant of their antiplasmodial efficacy researchgate.net.
In addition to their antimalarial properties, benzothiazole derivatives have been screened against other protozoan parasites. In vitro studies have demonstrated the activity of various benzothiazole compounds against Leishmania species, the causative agents of leishmaniasis, with some derivatives showing IC₅₀ values in the micromolar range. Similarly, trypanocidal activity against Trypanosoma cruzi, the parasite that causes Chagas disease, has been reported for certain phenylbenzothiazole derivatives.
The following table summarizes the observed antiprotozoal activities of selected benzothiazole derivatives.
| Compound Class/Derivative | Protozoan Target | Activity/IC₅₀ |
| Benzothiazole hydrazone 5f | Plasmodium falciparum | Potent iron chelator and antiplasmodial activity |
| 2-substituted nitro- and amino-benzothiazoles | Plasmodium falciparum (W2 and 3D7 strains) | Specific antimalarial properties in vitro |
| Benzothiazole derivative 2 | Leishmania species | IC₅₀ = 18.32 ± 0.18 µM |
| Benzothiazole derivative 5 | Leishmania species | IC₅₀ = 19.72 ± 0.32 µM |
| Phenylbenzothiazole derivative BT10 | Trypanosoma cruzi (epimastigote) | IC₅₀ = 23.1 ± 1.75 µM |
| Phenylbenzothiazole derivative BT10 | Trypanosoma cruzi (trypomastigote) | IC₅₀ = 8.5 ± 2.9 µM |
Structure Activity Relationship Sar Studies and Molecular Design for Benzo D Isothiazol 3 Amine Scaffolds
Systematic Modification of the Benzo[d]isothiazole Nucleus
The foundational step in exploring the therapeutic potential of the 5-Methylbenzo[d]isothiazol-3-amine scaffold involves its systematic chemical modification. Researchers have focused on altering key positions of the molecule to understand how these changes impact its interaction with biological targets. These modifications are typically centered around three main areas: the isothiazole (B42339) ring, the fused benzene (B151609) ring, and the exocyclic amine group at the 3-position.
Strategic alterations to the benzo[d]isothiazole nucleus, while maintaining the core 5-methyl substitution, have been instrumental in developing a comprehensive understanding of its chemical space. This includes exploring the impact of replacing the sulfur atom in the isothiazole ring with other heteroatoms or modifying its oxidation state. Such fundamental changes, though less common, provide crucial insights into the role of the heterocyclic core in molecular recognition and biological function.
Influence of Substituents on Biological Potency and Selectivity
The biological activity and selectivity of this compound derivatives are exquisitely sensitive to the nature and position of various substituents. SAR studies have meticulously documented how even minor chemical alterations can lead to significant changes in potency and target specificity.
Substitutions on the Amine Moiety
The primary amine at the 3-position of the 5-methylbenzo[d]isothiazole (B13008134) scaffold serves as a critical handle for chemical diversification. A wide range of modifications, from simple alkylation to the introduction of complex aromatic and heterocyclic moieties, has been explored. These substitutions can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.
For instance, the introduction of alkylaminoacyl groups has been investigated for local anesthetic activity. Studies have shown that the nature of these substituents plays a crucial role in the compound's ability to modulate ion channels.
| Modification on Amine Moiety | Observed Impact on Biological Activity |
| Alkylation | Can influence lipophilicity and cell permeability. |
| Acylation | May alter metabolic stability and target binding affinity. |
| Arylation/Heteroarylation | Can introduce new binding interactions and improve target selectivity. |
Modifications to the Benzene Ring
While the 5-methyl group is a defining feature of this scaffold, further substitutions on the benzene ring have been a fertile ground for SAR exploration. The introduction of various functional groups at other available positions (C4, C6, and C7) allows for the fine-tuning of electronic and steric properties of the molecule.
The presence of electron-donating or electron-withdrawing groups can significantly alter the electron density of the aromatic system, thereby influencing its interaction with biological targets. For example, in related benzothiazole (B30560) systems, the introduction of trifluoromethyl groups has been shown to be well-tolerated by certain enzymes.
| Substitution on Benzene Ring | General Effect on Molecular Properties |
| Halogens (F, Cl, Br) | Increase lipophilicity and can act as hydrogen bond acceptors. |
| Alkoxy groups (e.g., -OCH3) | Can enhance solubility and participate in hydrogen bonding. |
| Nitro groups (-NO2) | Strong electron-withdrawing group, can influence electronic interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
To move beyond qualitative SAR observations and enable more rational drug design, researchers have employed quantitative structure-activity relationship (QSAR) modeling. This computational approach seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Molecular Descriptors and Their Correlation with Activity
QSAR models are built upon a foundation of molecular descriptors, which are numerical representations of various aspects of a molecule's structure. These can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors. For the this compound scaffold, key descriptors have been identified that correlate with specific biological activities.
| Molecular Descriptor Category | Examples | Potential Correlation with Activity |
| Electronic | Dipole moment, Partial charges | Influences electrostatic interactions with the target. |
| Steric | Molecular volume, Surface area | Determines the fit of the molecule into the binding site. |
| Hydrophobic | LogP, Molar refractivity | Affects cell membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices | Describes the branching and shape of the molecule. |
Predictive Models for Lead Optimization
Once a statistically significant correlation between molecular descriptors and biological activity is established, a predictive QSAR model can be developed. These models serve as powerful tools in the lead optimization phase of drug discovery. They allow for the virtual screening of novel, yet-to-be-synthesized derivatives of this compound.
By inputting the calculated descriptors of a designed molecule into the QSAR model, researchers can obtain a predicted biological activity. This enables the prioritization of synthetic efforts towards compounds with the highest probability of success, thereby saving time and resources. These predictive models, often developed using techniques like multiple linear regression (MLR) or machine learning algorithms, are crucial for navigating the vast chemical space and identifying promising drug candidates.
Ligand-Receptor Interaction Analysis and Pharmacophore Development
Ligand-receptor interaction analysis is a critical step in understanding the mechanism of action of a bioactive molecule. This process typically involves computational and experimental methods to identify the specific binding site on a biological target (e.g., an enzyme or receptor) and to characterize the non-covalent interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.
Pharmacophore modeling is a computational technique that distills the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target and elicit a biological response. A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or from a set of active molecules when the receptor structure is unknown (ligand-based). Once developed, a pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds with the potential for similar biological activity.
For the benzo[d]isothiazol-3-amine scaffold, a hypothetical pharmacophore might include features such as an aromatic ring system, a hydrogen bond donor (the 3-amino group), and potentially a hydrophobic feature (the 5-methyl group). However, without experimental data, this remains speculative.
Isosteric Replacements and Bioisosterism in Lead Discovery
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry used to optimize the properties of a lead compound. Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties. Bioisosteres are functional groups that, when substituted for another in a parent compound, result in a new molecule with similar biological activity.
The goal of bioisosteric replacement is to improve a compound's potency, selectivity, metabolic stability, oral bioavailability, and to reduce its toxicity. This is achieved by fine-tuning the steric, electronic, and physicochemical properties of the molecule.
In the context of this compound, one could envision several potential bioisosteric replacements. For example, the methyl group at the 5-position could be replaced with other small alkyl groups, a halogen (e.g., chlorine or fluorine), or a trifluoromethyl group to modulate lipophilicity and electronic properties. The 3-amino group could be acylated, alkylated, or replaced with other hydrogen bond donors to explore the chemical space around this position. The sulfur atom in the isothiazole ring could potentially be replaced with a selenium atom (a classical isostere), or the entire benzo[d]isothiazole ring system could be replaced with other bicyclic heteroaromatic scaffolds to explore novel chemical space.
The following table provides examples of common bioisosteric replacements relevant to functional groups present in the title compound's scaffold.
| Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |
| Methyl (-CH3) | -Cl, -Br, -CF3, -CN, -ethyl | Modulate size, lipophilicity, and electronic properties. |
| Amine (-NH2) | -OH, -SH, -CH2NH2, -NHCHO | Alter hydrogen bonding capacity and basicity. |
| Phenyl Ring | Thiophene, Pyridine, Cyclohexyl | Modify aromaticity, polarity, and metabolic stability. |
| Sulfur (-S-) | -O-, -Se-, -CH=CH- | Change ring geometry, electronics, and potential for metabolism. |
It must be reiterated that the application and success of these strategies for this compound would require extensive synthetic chemistry and biological evaluation, which, to date, has not been reported in the scientific literature.
Emerging Research Directions and Potential Applications of 5 Methylbenzo D Isothiazol 3 Amine
Application in Material Science and Catalysis
The benzo[d]isothiazole scaffold is a subject of growing interest in material science and catalysis. researchgate.net The inherent electronic properties of this heterocyclic system make it a candidate for advanced materials. For instance, some chemical suppliers note that 5-Methylbenzo[d]isothiazol-3-amine is used as a pharmaceutical intermediate and in the research and development of liquid crystal and OLED materials. arkat-usa.org
In the realm of catalysis, benzo[d]isothiazole derivatives are explored both as products of catalyzed reactions and as catalysts themselves. researchgate.netresearchgate.net Research has demonstrated the use of various transition-metal catalysts, such as those based on copper and nickel, for the efficient synthesis of the benzo[d]isothiazole core. mdpi.com Furthermore, compounds like aluminum hydrogen sulfate (B86663) have been shown to be effective and inexpensive catalysts for producing 1,3-benzothiazole derivatives, a related class of compounds. researchgate.netresearchgate.net The development of novel synthetic methodologies is expanding the potential applications of these compounds in catalysis. researchgate.net Benzo[d]isothiazol-3(2H)-ones, a related subclass, can also act as redox activators in processes like solid-phase peptide synthesis under mild conditions. researchgate.net
Table 1: Applications of Benzo[d]isothiazole Derivatives in Material Science and Catalysis
| Application Area | Specific Use | Compound Class | Reference |
|---|---|---|---|
| Material Science | Research and development of OLED materials | This compound | arkat-usa.org |
| Catalysis | Synthesis of benzo[d]isothiazole derivatives | Copper (I) and Nickel (II) salts | researchgate.netmdpi.com |
| Catalysis | Redox activator for peptide synthesis | Benzo[d]isothiazol-3(2H)-ones | researchgate.net |
Role in Agrochemical Development
The isothiazole (B42339) and its fused benzo-analogs are recognized as "privileged scaffolds" in the agrochemical industry due to their presence in several commercial products. rsc.org These compounds exhibit a range of biological activities that are beneficial for crop protection. nih.govnih.govnih.gov
The oxidized analogs of benzo[d]isothiazoles are particularly noted for their role as plant defense activators. researchgate.net A prominent example is probenazole, which is used to protect rice plants from blast disease. researchgate.net Another significant agrochemical is isotianil, a fungicide containing a 3,4-dichloroisothiazole-5-carboxylic acid derivative, which works by activating plant defense responses against a wide array of pathogens. researchgate.net While not containing the specific 5-methyl-3-amine substitution, these examples highlight the utility of the core benzisothiazole structure in creating effective agricultural products. nih.govresearchgate.net The development of new insecticides and fungicides often involves incorporating the benzothiazole (B30560) or isothiazole moiety into novel molecular structures to enhance efficacy. researchgate.net
Table 2: Benzo[d]isothiazole Scaffolds in Agrochemicals
| Compound Name | Core Scaffold | Application | Mechanism of Action | Reference |
|---|---|---|---|---|
| Probenazole | Benzo[d]isothiazole (oxidized) | Plant defense activator | Induces resistance in plants | researchgate.net |
| Isotianil | Isothiazole | Fungicide | Activates plant defense responses | researchgate.net |
| Benclothiaz | Benzisothiazole | Nematicide (development) | N/A | nih.gov |
Future Perspectives in Targeted Therapeutic Agent Design
The benzo[d]isothiazole scaffold is a cornerstone in the design of novel, targeted therapeutic agents due to its ability to serve as a pharmacophore that can interact with specific biological targets. researchgate.netresearchgate.net This has led to the development of derivatives with high potency and selectivity for various diseases.
A significant area of research is in cancer immunotherapy. Scientists have reported a series of benzo[d]isothiazole derivatives that act as small molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. nih.gov One such derivative, compound D7, showed a potent inhibitory activity with an IC₅₀ value of 5.7 nM and demonstrated low cytotoxicity, marking it as a promising candidate for further development in cancer treatment. nih.gov
In another therapeutic area, benzo[d]isothiazole derivatives have been identified as potent and selective agonists of the human Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5). nih.gov Compounds from this series showed nanomolar activity and are being investigated for their potential as gastrointestinal prokinetic agents. nih.govrsc.org
Furthermore, the scaffold is being explored for neurodegenerative diseases. Multifunctional derivatives of 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one have been designed with inhibitory activities against acetylcholinesterase, monoamine oxidases, and β-amyloid aggregation, which are all key targets in Alzheimer's disease. dntb.gov.ua The structural versatility of the benzo[d]isothiazole ring system continues to provide a fertile ground for the discovery of new targeted therapies. units.it
Table 3: Targeted Therapeutic Research on Benzo[d]isothiazole Derivatives
| Therapeutic Target | Compound Class/Derivative | Potential Application | Key Finding | Reference |
|---|---|---|---|---|
| PD-1/PD-L1 | Benzo[d]isothiazole derivatives (e.g., D7) | Cancer Immunotherapy | Potent inhibition with IC₅₀ of 5.7 nM | nih.gov |
| TRPM5 | Benzo[d]isothiazole derivatives | Gastrointestinal Disorders | Potent and selective agonists | nih.govrsc.org |
| Multiple (AChE, MAO, Aβ) | 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one derivatives | Alzheimer's Disease | Multi-target inhibitory activity | dntb.gov.ua |
| Human Cartilage Degradation | N-benzo[d]isothiazol-3-yl-benzamidines | Osteoarthritis | Inhibition of key inflammatory and degradative molecules | units.it |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methylbenzo[d]isothiazol-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is commonly synthesized via cyclization of thiourea intermediates or through nucleophilic substitution reactions. For example, reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under acidic conditions yields thiourea intermediates, which cyclize to form heterocyclic derivatives. Key parameters include solvent choice (e.g., ethanol for reflux), temperature (353 K for optimal cyclization), and catalysts (e.g., triethylamine for amide coupling) . Purity (>98%) is achieved via recrystallization or column chromatography, validated by HPLC .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural confirmation relies on NMR spectroscopy (e.g., H and C NMR for amine proton shifts and aromatic ring assignments) and mass spectrometry (ESI-MS for molecular ion peaks). X-ray diffraction is used for crystallographic validation, as demonstrated in studies of analogous isothiazole derivatives . IR spectroscopy identifies functional groups like C=N and S–N bonds .
Q. What are the primary research applications of this compound in pharmacology or materials science?
- Methodological Answer : It serves as a precursor for anti-Hsp90 agents (e.g., geldanamycin derivatives via mutasynthesis) and heterocyclic drug candidates. Applications include designing kinase inhibitors and studying thiazole-based coordination complexes for catalytic or photophysical properties . Biological activity screening involves in vitro assays (e.g., enzyme inhibition or cytotoxicity studies with IC determination) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the aryl group influence the reactivity of this compound derivatives?
- Methodological Answer : Substituent effects are analyzed via Hammett plots or computational DFT studies. For instance, electron-withdrawing groups (e.g., –NO) on aryl isothiocyanates reduce cyclization efficiency, while electron-donating groups (e.g., –OCH) enhance thiourea intermediate stability. Kinetic studies under varying pH and temperature conditions quantify these effects .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line specificity) or impurities. Solutions include:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Batch consistency : Validate purity via COA (Certificate of Analysis) and LC-MS.
- Meta-analysis : Compare data across studies (e.g., activity against Sp1 vs. Sp2 in antimicrobial screens) .
Q. How can computational modeling optimize the design of this compound-based inhibitors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like Hsp90. MD simulations assess stability of ligand-protein complexes. QSAR models correlate substituent properties (logP, polar surface area) with bioactivity .
Q. What advanced techniques are used to study degradation pathways or stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
